(1-(2,5-Dichlorobenzyl)cyclopropyl)methanol
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Overview
Description
(1-(2,5-Dichlorobenzyl)cyclopropyl)methanol is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a 2,5-dichlorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,5-Dichlorobenzyl)cyclopropyl)methanol typically involves the reaction of 2,5-dichlorobenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimization of reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(1-(2,5-Dichlorobenzyl)cyclopropyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (1-(2,5-Dichlorobenzyl)cyclopropyl)aldehyde or (1-(2,5-Dichlorobenzyl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(2,5-Dichlorobenzyl)cyclopropyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(2,5-Dichlorobenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(2,5-Dichlorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol
- (1-(2,6-Dichlorobenzyl)cyclopropyl)methanol
- (1-(3,5-Dichlorobenzyl)cyclopropyl)methanol
Uniqueness
(1-(2,5-Dichlorobenzyl)cyclopropyl)methanol is unique due to the specific positioning of the dichloro substituents on the benzyl ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H12Cl2O |
---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
[1-[(2,5-dichlorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12Cl2O/c12-9-1-2-10(13)8(5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2 |
InChI Key |
QPXGGWZXPZHASJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CC(=C2)Cl)Cl)CO |
Origin of Product |
United States |
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